Welcome to the BenchChem Online Store!
molecular formula C7H11ClO B3384837 3-(Chloromethyl)cyclohexanone CAS No. 57719-96-7

3-(Chloromethyl)cyclohexanone

Cat. No. B3384837
M. Wt: 146.61 g/mol
InChI Key: MGVAYWXDNWVXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129398B2

Procedure details

The title compound was prepared following the procedure described in (N. Di Bello et al., Synthesis, 1978, 227. To a solution of bicycle[4.1.0]heptan-2-one (13.8 g, 125 mmol) in acetonitrile (300 mL) was added pyridine hydrochloride (43.3 g, 375 mmol) which had been triturated with Et2O and dried under high vacuum. The solution was stirred under N2 at 82° C., overnight. The reaction mixture was partially concentrated, poured into brine (200 mL) and extracted with Et2O (4×100 mL). The ether extracts were combined, washed with brine (100 mL), dried and concentrated. The residual oil was purified on a Biotage flash chromatography system (15% ethyl acetate in hexanes) to yield the title compound (13.4 g, 91 mmol, 73.1% yield) as an oil. LCMS: 147.09 (M+H), 149.10 (M+3, 30% rel. intensity). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 1.51-1.60 (m, 1 H) 1.62-1.74 (m, 1 H) 1.95-2.02 (m, 1 H) 2.06-2.13 (m, J=13.47, 9.80, 3.62, 3.62 Hz, 1 H) 2.13-2.20 (m, 1 H) 2.20-2.31 (m, 2 H) 2.35-2.43 (m, 1 H) 2.45-2.51 (m, 1 H) 3.45-3.55 (m, 2 H). 13C NMR (126 MHz, CHLOROFORM-d) δ ppm 24.63, 28.75, 40.85, 41.15, 45.39, 210.25.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
73.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[ClH:9].N1C=CC=CC=1>C(#N)C>[Cl:9][CH2:7][CH:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:8])[CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC(CCCCC)=O
Name
Quantity
43.3 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under N2 at 82° C., overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
Di Bello et al., Synthesis, 1978, 227
CUSTOM
Type
CUSTOM
Details
had been triturated with Et2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was partially concentrated
ADDITION
Type
ADDITION
Details
poured into brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (4×100 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified on a Biotage flash chromatography system (15% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 mmol
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 73.1%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.